2-(benzotriazol-1-yl)-N-propan-2-ylacetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-propan-2-ylacetamide is a compound that features a benzotriazole moiety attached to an acetamide group. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-propan-2-ylacetamide typically involves the reaction of benzotriazole with an appropriate acetamide derivative. One common method involves the use of 1H-benzotriazole and an acetamide precursor under specific conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-propan-2-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-(benzotriazol-1-yl)-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-propan-2-ylacetamide involves its interaction with molecular targets through various pathways. The benzotriazole moiety can form stable complexes with metal ions, which may be crucial in its role as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(benzotriazol-1-yl)-propan-2-ol: Known for its antifungal activity and ability to form stable complexes with metal ions.
2-(benzotriazol-1-yl)-2H-azirines: Noted for their versatile chemical and biological behavior.
Benzimidazole-substituted benzotriazole: Exhibits significant antiviral and antibacterial activities.
Uniqueness
2-(benzotriazol-1-yl)-N-propan-2-ylacetamide is unique due to its specific structure, which combines the stability and reactivity of the benzotriazole moiety with the functional versatility of the acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)12-11(16)7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKKFKNFFGVVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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